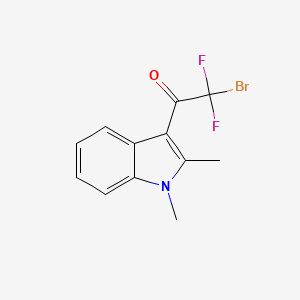

2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one

Description

Properties

Molecular Formula |

C12H10BrF2NO |

|---|---|

Molecular Weight |

302.11 g/mol |

IUPAC Name |

2-bromo-1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |

InChI |

InChI=1S/C12H10BrF2NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6H,1-2H3 |

InChI Key |

IBUFVZFURAKIFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Direct Reaction of Indole with 2-Bromo-2,2-difluoroacetic Acid

One of the most documented methods involves the direct reaction of the indole derivative with 2-bromo-2,2-difluoroacetic acid under heating conditions:

-

- 1,2-dimethyl-1H-indole (1.0 equiv)

- 2-bromo-2,2-difluoroacetic acid (3.0 equiv)

- Solvent: 1,2-dichloroethane (DCE)

- Temperature: 100 °C

- Time: 10 hours

Procedure:

The indole derivative is dissolved in DCE, and 2-bromo-2,2-difluoroacetic acid is added. The mixture is heated at 100 °C for 10 hours. After cooling, the reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried, and purified by silica gel column chromatography to yield the desired 2-bromo-2,2-difluoro-1-(1,2-dimethyl-1H-indol-3-yl)ethan-1-one compound.Yield and Characterization:

Yields for similar indole derivatives under these conditions range from 60% to 70%. The product is typically a solid or oil, characterized by ^1H NMR, ^19F NMR, and mass spectrometry consistent with the expected structure.

Preparation via Organometallic Addition to Ethyl 2-Bromo-2,2-difluoroacetate

An alternative approach involves the formation of the ketone via nucleophilic addition of an aryl or heteroaryl organometallic reagent to ethyl 2-bromo-2,2-difluoroacetate:

-

- Ethyl 2-bromo-2,2-difluoroacetate

- 1,2-dimethyl-1H-indol-3-yl magnesium bromide (prepared in situ)

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78 °C to room temperature

Procedure:

A solution of ethyl 2-bromo-2,2-difluoroacetate in THF is cooled to -78 °C under nitrogen atmosphere. The Grignard reagent derived from 1,2-dimethyl-1H-indole is added dropwise. The mixture is stirred at -78 °C for several hours, then quenched with saturated ammonium chloride solution. The organic layer is extracted, dried, and purified to afford the ketone product.Advantages:

This method allows for better control over the reaction and can provide high purity products. It is especially useful when sensitive functional groups are present.

Alkylation of Indole Anion with Bromodifluoroacetyl Halides

Another documented method includes the generation of the indole anion by deprotonation with sodium hydride, followed by alkylation with bromodifluoroacetyl halides:

-

- Indole derivative (1,2-dimethyl-1H-indole)

- Sodium hydride (NaH, 1.5 equiv)

- Bromodifluoroacetyl halide (e.g., BrCF2COCl)

- Solvent: THF

- Temperature: 0 °C to room temperature

Procedure:

The indole derivative is treated with sodium hydride in THF at 0 °C to generate the indole anion. The bromodifluoroacetyl halide is then added dropwise at 0 °C, and the mixture is allowed to warm to room temperature and stirred until completion. The reaction mixture is quenched and purified by column chromatography.Notes:

This approach requires careful control of temperature and stoichiometry to avoid side reactions and over-alkylation.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reaction with 2-bromo-2,2-difluoroacetic acid | 1,2-dimethyl-1H-indole, 2-bromo-2,2-difluoroacetic acid, DCE | 100 °C, 10 h | 60-70 | Simple, direct | Requires heating, longer time |

| Organometallic addition to ethyl 2-bromo-2,2-difluoroacetate | Ethyl 2-bromo-2,2-difluoroacetate, indolyl Grignard reagent, THF | -78 °C to rt, inert atmosphere | 65-75 | High purity, controlled reaction | Requires preparation of Grignard |

| Alkylation of indole anion with bromodifluoroacetyl halides | Indole, NaH, bromodifluoroacetyl halide, THF | 0 °C to rt | 55-65 | Mild conditions | Sensitive reagents, side reactions possible |

Research Findings and Spectroscopic Data

- The spectroscopic data for this compound are consistent with those reported for similar difluoroketones bearing indole substituents.

- ^1H NMR typically shows aromatic signals corresponding to the indole ring and methyl substituents, while ^19F NMR exhibits characteristic signals for the geminal difluoro group around -56 to -60 ppm.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula $$ C{13}H{12}BrF_2NO $$.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products:

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a probe to study biological pathways and mechanisms.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1)

- Key Differences: Replaces the dimethylindole group with a non-methylated indole and substitutes the β-difluoro group with a trifluoro moiety.

b) (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

- Key Differences: Incorporates a phenylimino group and a methoxyphenyl substituent.

- Impact: The imino group introduces conjugation, affecting electronic properties and biological activity. The methoxy group enhances solubility but may reduce metabolic stability .

c) 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (CAS: 104777-39-1)

- Key Differences : Replaces the indole core with a methyl-phenylisoxazole ring.

- Impact : The isoxazole ring’s aromaticity and nitrogen-oxygen atoms confer different hydrogen-bonding capabilities, influencing target binding in biological systems .

d) 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Key Differences : Features a phenylsulfonyl group and a propane backbone.

Physicochemical Properties

*Calculated based on formula. Note: The dimethylindole group in the target compound likely reduces solubility compared to non-methylated analogues.

Biological Activity

2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various case studies and research findings.

- Chemical Formula : C13H14BrF2N

- Molecular Weight : 280.16 g/mol

- CAS Number : 51008-31-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 1:

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against common pathogens such as E. coli and Staphylococcus aureus revealed significant inhibitory effects.

Case Study 2:

A series of experiments assessed the antibacterial efficacy of the compound using a disc diffusion method. Results indicated that at a concentration of 100 µg/disc, it produced an inhibition zone of 14 mm against S. aureus and 12 mm against E. coli .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study 3:

In a model of oxidative stress-induced neuronal injury, treatment with this compound reduced neuronal cell death by 30% compared to untreated controls. This protective effect was linked to its ability to scavenge free radicals and modulate inflammatory responses .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural characteristics, which allow for interaction with various biological targets:

- Apoptosis Induction : The bromine atom may enhance the reactivity of the compound towards cellular targets involved in apoptotic pathways.

- Antioxidant Activity : The indole moiety is known for its antioxidant properties, potentially contributing to neuroprotection.

Data Summary Table

| Biological Activity | Test System | Concentration | Result |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 15 µM | IC50 = 15 µM; apoptosis induction |

| Antimicrobial | E. coli & S. aureus | 100 µg/disc | Inhibition zones: 12 mm & 14 mm |

| Neuroprotective | Neuronal Injury Model | Not specified | Reduced cell death by 30% |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, studies on analogous indole derivatives (e.g., 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one) used SC-XRD to resolve bond angles, torsion angles, and halogen-substituent interactions .

- Nuclear Overhauser Effect (nOe) experiments in NMR can validate spatial proximity of substituents, as demonstrated in cyclization intermediates of indole-based compounds .

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for verifying molecular weight and substituent environments .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodology :

- Stepwise bromination and fluorination : Bromo-difluoroethanone intermediates often require controlled halogenation steps. For instance, using anhydrous conditions and reagents like PBr₃ or Selectfluor™ can minimize side reactions .

- Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, as seen in syntheses of structurally similar indole derivatives .

- Monitoring reaction progress using thin-layer chromatography (TLC) or in situ FTIR to detect intermediates and byproducts .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for indole-derived bromo-difluoroethanones across studies?

- Methodology :

- Standardized bioassays : Variations in antimicrobial or antitumor activity (e.g., MIC values) may arise from differences in bacterial strains or cell lines. Use established protocols like CLSI guidelines for reproducibility .

- Structure-activity relationship (SAR) studies : Systematic substitution of the indole ring (e.g., varying methyl groups) can isolate functional group contributions. Computational docking studies (e.g., AutoDock Vina) may predict binding affinities to targets like cytochrome P450 .

- Control experiments with structurally related but inactive analogs (e.g., non-brominated derivatives) to confirm specificity .

Q. How can researchers mitigate instability of intermediates during multi-step synthesis?

- Methodology :

- In situ generation of reactive intermediates : For example, unstable hydrobromide salts (observed in indole cyclization reactions) should be neutralized to free bases before subsequent steps .

- Low-temperature techniques : Reactions involving bromo-ketones are prone to thermal decomposition. Use cryogenic conditions (−78°C) and aprotic solvents (e.g., THF) to stabilize intermediates .

- Protective group strategies : Temporary protection of reactive sites (e.g., indole NH with sulfonyl groups) prevents undesired side reactions .

Q. What experimental designs are effective for studying the regioselectivity of electrophilic substitutions on the indole core?

- Methodology :

- Competitive kinetic studies : Compare reaction rates of substituted vs. unsubstituted indoles under identical conditions to quantify substituent effects .

- Isotopic labeling : Use ²H or ¹³C-labeled substrates (e.g., deuterated methyl groups) to track positional preferences in halogenation .

- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distributions and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.